9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole
Description
Chemical Structure and Synthesis The compound 9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole (CAS: 1616413-67-2, molecular formula: C₂₇H₁₇BrN₄) features a carbazole moiety linked to a triazine core substituted with a bromophenyl and phenyl group. This architecture is critical for its electronic properties, making it valuable in organic electronics, particularly as an intermediate for synthesizing organic semiconductors or light-emitting materials .
Applications
The compound is industrially available (purity ≥99%) for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices . Its triazine-carbazole framework enables efficient electron transport and thermal stability, which are essential for device longevity .
Properties
IUPAC Name |
9-[4-(4-bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17BrN4/c28-20-16-14-19(15-17-20)26-29-25(18-8-2-1-3-9-18)30-27(31-26)32-23-12-6-4-10-21(23)22-11-5-7-13-24(22)32/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBLLBBYSZOORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole is a synthetic compound that integrates the structural features of carbazole and triazine moieties. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and neuroprotective effects. This article provides a comprehensive overview of its biological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C27H17BrN4
- Molar Mass: 477.35 g/mol
- CAS Number: 1616413-67-2
The compound's structure consists of a carbazole core substituted with a triazine group, which is believed to enhance its biological activity through synergistic effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various carbazole derivatives, including this compound. The compound has shown effectiveness against a range of bacterial strains.
| Microorganism | Inhibition Concentration (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | 31.25 - 250 | Strongly inhibited |
| Escherichia coli | 31.25 - 250 | Moderately inhibited |
The disk diffusion method indicated that the compound inhibited bacterial growth significantly at varying concentrations, showcasing its potential as an antibacterial agent .
Antitumor Activity
The antitumor potential of carbazole derivatives has been widely studied. In vitro assays suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| A-431 (human epidermoid carcinoma) | <1.0 | Highly cytotoxic |
| HT29 (colon cancer) | <2.0 | Moderately cytotoxic |
Research indicates that the presence of bromine and phenyl groups in the structure may enhance the compound's ability to induce apoptosis in cancer cells .
Neuroprotective Effects
Carbazole derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential therapeutic applications in Alzheimer's disease.
| Assay | Concentration (µM) | Effect |
|---|---|---|
| AChE Inhibition | 10 | Significant inhibition observed |
| Neuroprotection in vivo | 10 mg/kg | Increased cognitive function in animal models |
In vivo studies demonstrated that the compound could improve memory retention and reduce neuroinflammation .
Case Studies
- Antimicrobial Study : A recent study synthesized several carbazole derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that the tested compounds, including derivatives of this compound, exhibited strong antibacterial properties .
- Antitumor Activity : In vitro testing on various cancer cell lines revealed that compounds with structural similarities to this compound demonstrated significant cytotoxicity with IC50 values lower than standard chemotherapeutic agents .
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
One of the most promising applications of this compound is in the development of OLEDs. Its structural features allow it to act as an effective electron transport material and light-emitting layer, enhancing the efficiency and brightness of OLED devices. Studies have shown that compounds with triazine and carbazole moieties exhibit improved charge carrier mobility and stability, which are critical for high-performance OLEDs .
Photovoltaic Cells
The compound's ability to absorb light and convert it into energy makes it suitable for use in organic photovoltaic cells. Research indicates that incorporating triazine derivatives can improve the light absorption spectrum and overall efficiency of solar cells. The bromophenyl group enhances the electronic properties, making it a candidate for next-generation solar technologies .
Pharmaceutical Intermediates
In medicinal chemistry, this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to new drug candidates with potential therapeutic effects against various diseases .
Sensor Technology
The compound has been explored for use in sensor technology due to its electronic properties. It can be utilized in the fabrication of sensors that detect environmental pollutants or biological markers. The sensitivity and selectivity of these sensors can be enhanced by functionalizing the carbazole moiety .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table compares the target compound with structurally related triazine-carbazole derivatives:
Key Differences in Properties and Performance
DDCzTRZ and SFCC exhibit thermally activated delayed fluorescence (TADF) due to smaller singlet-triplet energy gaps (ΔEST), whereas the target compound and Cz-Ph-TRZ lack TADF, likely due to insufficient spatial separation of HOMO and LUMO orbitals .
Thermal and Morphological Stability :
- Bulky substituents, such as triphenylsilyl groups in CzSi , improve thermal stability (Tg >150°C) and film-forming properties, making them superior host materials .
- The target compound’s simpler structure may limit its sublimation purity compared to DDCzTRZ , which is explicitly designed for high-purity vacuum deposition .
Device Performance: SFCC achieves external quantum efficiencies (EQE) >20% in blue OLEDs due to its spirobi[fluorene] donor, which reduces aggregation-induced quenching . The target compound’s primary role is as an intermediate or electron-transport layer, whereas DDCzTRZ functions as a direct emitter .
Q & A
Basic: How can researchers optimize the synthesis of 9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-carbazole to achieve high purity?
Methodological Answer:
The synthesis typically involves coupling carbazole derivatives with brominated triazine intermediates. Key steps include:
- Nucleophilic substitution : Use carbazole (e.g., 9H-carbazole) and 4-(4-bromophenyl)-6-phenyl-1,3,5-triazin-2-yl bromide under reflux in a polar aprotic solvent (e.g., DMF or toluene) with a base like Cs₂CO₃ .
- Purification : Sublimation (>99% purity) is critical for electronic applications to remove unreacted precursors and byproducts. Recrystallization from ethanol or toluene can also improve purity .
- Yield optimization : Catalytic amounts of tetrabutylammonium bromide (TBAB) enhance reaction efficiency by stabilizing intermediates .
Basic: What experimental techniques are essential for characterizing the photophysical properties of this compound?
Methodological Answer:
- UV-Vis and Photoluminescence (PL) Spectroscopy : Measure absorption/emission spectra (e.g., PL at ~460 nm in film state) to determine optical bandgap and emission characteristics .
- Cyclic Voltammetry (CV) : Determine HOMO/LUMO levels (e.g., HOMO: -6.06 eV, LUMO: -2.75 eV) by referencing against ferrocene/ferrocenium redox potentials .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >300°C is typical for carbazole-triazine hybrids) .
Advanced: How can researchers resolve contradictions in reported HOMO/LUMO values across studies?
Methodological Answer:
Discrepancies may arise from:
- Measurement conditions : Solvent effects (e.g., toluene vs. film states) and reference electrode calibration in CV. Consistently report solvent and reference standards .
- Computational methods : Compare experimental data with density functional theory (DFT) calculations. For example, meta-linked triazine-carbazole structures show LUMO localization on the triazine core, which may vary with substituent positions .
- Sample purity : Impurities (e.g., residual solvents) can shift energy levels. Validate purity via NMR, mass spectrometry, and elemental analysis .
Advanced: How does the substituent position (ortho vs. para) on the triazine moiety affect TADF efficiency?
Methodological Answer:
- Ortho-linkage : Reduces steric hindrance, enabling a smaller singlet-triplet energy gap (ΔEST) and enhancing reverse intersystem crossing (RISC). For example, ortho-substituted analogs (e.g., OTrPhCzBr) exhibit ΔEST < 0.2 eV, improving TADF quantum yield .
- Para-linkage : Increases conjugation length, but may lead to aggregation-induced quenching (AIQ) in films. Compare PL spectra in solution vs. solid state to assess AIQ .
- Synthetic validation : Use X-ray crystallography (e.g., bond angles in ) or NOESY NMR to confirm substituent positions .
Advanced: What strategies improve the performance of this compound as a host material in green phosphorescent OLEDs?
Methodological Answer:
- Energy level alignment : Ensure the host’s triplet energy (T1) exceeds that of the phosphorescent dopant (e.g., Ir(ppy)3). For example, triazine-carbazole hosts with T1 > 2.7 eV are ideal .
- Bipolar charge transport : Incorporate electron-deficient triazine and electron-rich carbazole moieties. Hosts like BTTC achieve balanced hole/electron mobility, enabling external quantum efficiencies (EQE) >20% .
- Device optimization : Use double-layer architectures (e.g., ITO/host:Ir(ppy)3/ETL/Mg:Ag) and optimize doping concentrations (5–10 wt%) to minimize exciton quenching .
Advanced: How can researchers address aggregation-induced quenching (AIQ) in films of this compound?
Methodological Answer:
- Structural modification : Introduce bulky substituents (e.g., tert-butyl groups) to reduce π-π stacking. Derivatives like 3,6-di-tert-butylcarbazole show suppressed AIQ .
- Blend with polymers : Disperse the compound in a matrix (e.g., PMMA) to isolate emitting molecules and enhance photoluminescence quantum yield (PLQY) .
- Solvent engineering : Use high-boiling-point solvents (e.g., chlorobenzene) during film deposition to promote uniform morphology and reduce crystallinity .
Table 1: Key Properties of this compound and Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
